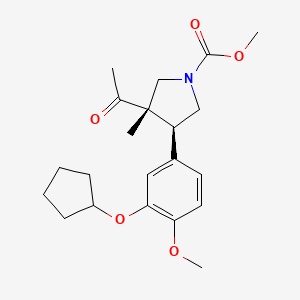
PDE4 inhibitor intermediate 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PDE4 inhibitor intermediate 1 is a chemical compound that serves as a precursor in the synthesis of phosphodiesterase 4 (PDE4) inhibitors. PDE4 inhibitors are a class of drugs that target the enzyme phosphodiesterase 4, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds increase the levels of cAMP, leading to various therapeutic effects, particularly in the treatment of inflammatory and respiratory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PDE4 inhibitor intermediate 1 typically involves multiple steps, including the formation of key intermediates through various organic reactions. Common synthetic routes may include:
Nucleophilic substitution reactions: These reactions involve the replacement of a leaving group with a nucleophile.
Oxidation and reduction reactions: These reactions are used to modify the oxidation state of the compound, often to introduce or remove functional groups.
Cyclization reactions: These reactions form ring structures, which are often crucial for the biological activity of the final PDE4 inhibitor.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods may involve the use of continuous flow reactors and other advanced technologies to improve efficiency and reduce costs .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the structure of this compound.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or alkanes .
Scientific Research Applications
PDE4 inhibitor intermediate 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various PDE4 inhibitors.
Biology: Studied for its effects on cellular signaling pathways involving cAMP.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, respiratory conditions, and certain neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
The mechanism of action of PDE4 inhibitor intermediate 1 involves its conversion to active PDE4 inhibitors, which then inhibit the enzyme phosphodiesterase 4. This inhibition prevents the breakdown of cAMP, leading to increased levels of cAMP within cells. Elevated cAMP levels result in various downstream effects, including the relaxation of smooth muscle, reduction of inflammation, and modulation of immune responses .
Comparison with Similar Compounds
Roflumilast: A selective PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease.
Crisaborole: A PDE4 inhibitor used for atopic dermatitis.
Apremilast: Used for psoriatic arthritis and other inflammatory conditions.
Ibudilast: Investigated for its potential in treating neurological disorders.
Uniqueness: PDE4 inhibitor intermediate 1 is unique in its specific structure and reactivity, which make it an essential precursor in the synthesis of various PDE4 inhibitors.
Properties
Molecular Formula |
C21H29NO5 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
methyl (3S,4S)-3-acetyl-4-(3-cyclopentyloxy-4-methoxyphenyl)-3-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C21H29NO5/c1-14(23)21(2)13-22(20(24)26-4)12-17(21)15-9-10-18(25-3)19(11-15)27-16-7-5-6-8-16/h9-11,16-17H,5-8,12-13H2,1-4H3/t17-,21-/m0/s1 |
InChI Key |
YTFBNFMILWHYAP-UWJYYQICSA-N |
Isomeric SMILES |
CC(=O)[C@@]1(CN(C[C@H]1C2=CC(=C(C=C2)OC)OC3CCCC3)C(=O)OC)C |
Canonical SMILES |
CC(=O)C1(CN(CC1C2=CC(=C(C=C2)OC)OC3CCCC3)C(=O)OC)C |
Synonyms |
GW 3600 GW-3600 GW3600 methyl 3-acetyl-4-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-methyl-1-pyrrolidinecarboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate;hydrate](/img/structure/B1241205.png)
![methyl (Z)-2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1241207.png)
![[3-Methyl-1-[[1-oxo-2-[[oxo(2-pyrazinyl)methyl]amino]-3-phenylpropyl]amino]butyl]boronic acid](/img/structure/B1241208.png)

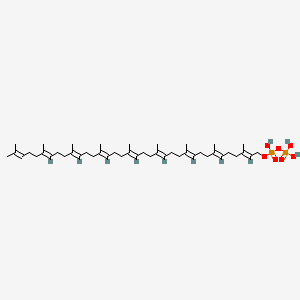
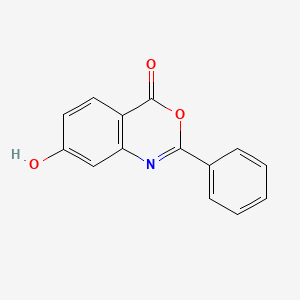

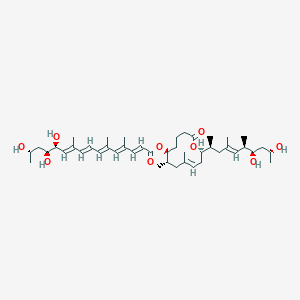

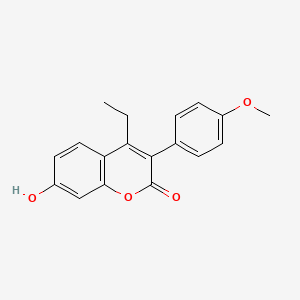

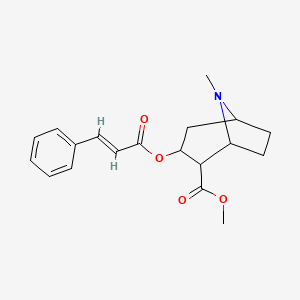

![(3R,4R,5S,8R)-8-decyl-3,4-dihydroxy-2,6-dioxo-1,7-dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1241228.png)
